Cas no 831-91-4 (Benzyl phenyl sulfide)

Benzyl phenyl sulfide structure
Benzyl phenyl sulfide structure
اسم المنتج:Benzyl phenyl sulfide
كاس عدد:831-91-4
وسط:C13H12S
ميغاواط:200.299382209778
MDL:MFCD00003066
CID:83120
PubChem ID:24891420

Benzyl phenyl sulfide الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Benzyl(phenyl)sulfane
    • Benzyl phenyl sulphide
    • Benzyl phenyl sylphide
    • Benzyl phenyl sulfide
    • benzylsulfanylbenzene
    • 5-BroMobenzo[b]thiophene
    • Phenyl benzyl sulfide
    • (benzylsulfanyl)benzene
    • Sulfide, benzyl phenyl
    • Benzene, [(phenylmethyl)thio]-
    • benzylphenyl sulfide
    • (phenylmethylthio)benzene
    • 1,2-Diphenyl-1-thiaethane
    • LKMCJXXOBRCATQ-UHFFFAOYSA-N
    • Benzylphenylsulfide
    • Benzylthiobenzene
    • (Benzylthio)benzene
    • benzylphenylthioether
    • Benzyl-phenyl-sulfane
    • PubChem13528
    • (phenylmethylsulfanyl)benzene
    • Sul
    • [(Phenylmethyl)thio]benzene (ACI)
    • Sulfide, benzyl phenyl (6CI, 7CI, 8CI)
    • ((Benzyl)thio)benzene
    • [(Phenylthio)methyl]benzene
    • Benzyl phenyl thioether
    • NSC 56472
    • 831-91-4
    • EINECS 212-612-7
    • JJY63Q9D8T
    • LKMCJXXOBRCATQ-UHFFFAOYSA-
    • FT-0622780
    • UNII-JJY63Q9D8T
    • NSC56472
    • DTXSID50232172
    • D88607
    • InChI=1/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
    • AKOS005207312
    • SULPHIDE, BENZYL PHENYL
    • SCHEMBL332623
    • MFCD00003066
    • NS00042033
    • ((PHENYLMETHYL)THIO)BENZENE
    • ((PHENYLTHIO)METHYL)BENZENE
    • B0127
    • Benzene, ((phenylmethyl)thio)-
    • GS-3129
    • [(Phenylsulfanyl)methyl]benzene #
    • CHEMBL4787056
    • C13H12S
    • NSC-56472
    • A840523
    • DB-056692
    • STL289235
    • MDL: MFCD00003066
    • نواة داخلي: 1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
    • مفتاح Inchi: LKMCJXXOBRCATQ-UHFFFAOYSA-N
    • ابتسامات: S(CC1C=CC=CC=1)C1C=CC=CC=1
    • برن: 1909409

حساب السمة

  • نوعية دقيقة: 200.06600
  • النظائر كتلة واحدة: 200.065971
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 0
  • عدد مستقبلات الهيدروجين بوند: 1
  • عدد الذرات الثقيلة: 14
  • تدوير ملزمة العد: 3
  • تعقيدات: 143
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • تهمة السطحية: 0
  • tautomeric العد: nothing
  • طوبولوجي سطح القطب: 25.3
  • إكسلوغ 3: 3.9

الخصائص التجريبية

  • اللون / الشكل: Not determined
  • كثيف: 1.1155 (rough estimate)
  • نقطة انصهار: 41.0 to 43.0 deg-C
  • نقطة الغليان: 197°C/27mmHg(lit.)
  • نقطة الوميض: 113 ºC
  • انكسار: 1.6170 (estimate)
  • معامل توزيع المياه: Insoluble in water.
  • بسا: 25.30000
  • لوغب: 3.97890
  • الذوبان: Not determined
  • ضغط البخار: 0.0±0.6 mmHg at 25°C

Benzyl phenyl sulfide أمن المعلومات

Benzyl phenyl sulfide بيانات الجمارك

  • رمز النظام المنسق:2930909090
  • بيانات الجمارك:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Benzyl phenyl sulfide الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Oakwood
003349-500g
Benzyl phenyl sulfide
831-91-4 99%
500g
$325.00 2024-07-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0127-10G
Benzyl Phenyl Sulfide
831-91-4 >98.0%(GC)
10g
¥295.00 2024-04-15
Oakwood
003349-100g
Benzyl phenyl sulfide
831-91-4 99%
100g
$75.00 2024-07-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B101826-25g
Benzyl phenyl sulfide
831-91-4 98%
25g
¥228.90 2023-09-04
Ambeed
A179804-25g
Benzyl(phenyl)sulfane
831-91-4 98%
25g
$29.0 2025-02-26
Fluorochem
003349-25g
Benzyl phenyl sulfide
831-91-4 99%
25g
£22.00 2022-03-01
eNovation Chemicals LLC
D550742-50g
Benzyl(phenyl)sulfane
831-91-4 98%
50g
$200 2024-05-24
Oakwood
003349-25g
Benzyl phenyl sulfide
831-91-4 99%
25g
$25.00 2024-07-19
Oakwood
003349-5g
Benzyl phenyl sulfide
831-91-4 99%
5g
$10.00 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
8415660025
Benzyl phenyl sulfide
831-91-4 for synthesis
25G
537.81 2021-05-17

Benzyl phenyl sulfide طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Thiourea ,  Potassium carbonate Catalysts: Copper(II) acetylacetonate (Schiff base complex with support) Solvents: Water ;  1.25 h, 100 °C
المراجع
Metal Acetylacetonates Covalently Anchored onto Amine Functionalized Silica/Starch Composite for the One-Pot Thioetherification and Synthesis of 2H-Indazoles
Sodhi, Ravinderpal Kour; et al, Catalysis Letters, 2014, 144(11), 1819-1831

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Potassium ethylxanthate Catalysts: Cupric acetate ,  (±)-1,1′-Binaphthyl-2,2′-diamine Solvents: Dimethylformamide ;  24 h, 105 °C; 105 °C → rt
1.2 Reagents: Potassium hydroxide ;  3 h, 105 °C; 105 °C → rt
1.3 1 h, rt
المراجع
Cu-Catalyzed one-pot synthesis of unsymmetrical diaryl thioethers by coupling of aryl halides using a thiol precursor
Prasad, D. J. C.; et al, Organic Letters, 2011, 13(5), 1008-1011

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  15 min, rt
1.2 16 h, rt
المراجع
Oxidation of Organosulfides to Organosulfones with Trifluoromethyl 3-Oxo-1λ3,2-benziodoxole-1(3H)-carboxylate as an Oxidant
Mangaonkar, Saeesh R.; et al, Synlett, 2018, 29(2), 199-202

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 h, rt → 60 °C
المراجع
A Convenient, Mild, and Green Synthesis of NH-Sulfoximines in Flow Reactors
Degennaro, Leonardo ; et al, European Journal of Organic Chemistry, 2017, 2017(44), 6486-6490

طريقة الإنتاج 5

رد فعل الشرط
1.1 Solvents: Dichloromethane ;  5 min, rt
المراجع
A very useful and mild method for the deoxygenation of sulfoxide to sulfide with silica bromide as heterogeneous promoter
Mohanazadeh, Farajollah; et al, Journal of Sulfur Chemistry, 2014, 35(1), 7-13

طريقة الإنتاج 6

رد فعل الشرط
1.1 Catalysts: Perchloric acid ;  10 min, rt
المراجع
Silica supported perchloric acid (HClO4-SiO2): a green, reusable, and highly efficient heterogeneous catalyst for the synthesis of thioethers under solvent-free conditions at room temperature
Bandgar, Babasaheb P.; et al, Green Chemistry Letters and Reviews, 2010, 3(1), 49-54

طريقة الإنتاج 7

رد فعل الشرط
1.1 Catalysts: 1H-Benzotriazole ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  10 min
1.2 Reagents: Potassium tert-butoxide ;  10 - 18 h, 100 °C
المراجع
A general and efficient CuI/BtH catalyzed coupling of aryl halides with thiols
Verma, Akhilesh Kumar; et al, Tetrahedron Letters, 2007, 48(40), 7199-7202

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Cesium carbonate ,  Sodium thiosulfate Catalysts: Cupric acetate Solvents: Water ,  Polyethylene glycol ;  24 h, 120 °C
المراجع
Copper-Catalyzed Thioetherification Reactions of Alkyl Halides, Triphenyltin Chloride, and Arylboronic Acids with Nitroarenes in the Presence of Sulfur Sources
Rostami, Abed; et al, Journal of Organic Chemistry, 2015, 80(17), 8694-8704

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium thiosulfate pentahydrate Catalysts: 2,2′-Bipyridine ,  Copper sulfate pentahydrate Solvents: Methanol ,  Water ;  2 h, 80 °C; 80 °C → 0 °C
1.2 Reagents: tert-Butyl nitrite ;  10 min, rt; 4.5 h, 80 °C
المراجع
A Highly Efficient Cu-Catalyzed S-Transfer Reaction: From Amine to Sulfide
Li, Yiming; et al, Organic Letters, 2014, 16(10), 2692-2695

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Naphthalene Catalysts: (3-Aminopropyl)triethoxysilane (NaY zeolite derivative) ;  4 h, 110 °C
المراجع
Preparation of unsymmetrical sulfides using modified zeolite catalysts
Esakkidurai, T.; et al, Indian Journal of Chemistry, 2003, (12), 3142-3144

طريقة الإنتاج 11

رد فعل الشرط
1.1 Solvents: Acetonitrile ;  3 h, 80 °C
المراجع
Neutral Sulfur Nucleophiles: Synthesis of Thioethers and Thioesters by Substitution Reactions of N-Heterocyclic Carbene Boryl Sulfides and Thioamides
Pan, Xiangcheng; et al, Organic Letters, 2014, 16(10), 2728-2731

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Manganese Catalysts: 6,6′-Dimethyl-2,2′-bipyridine ,  Nickel(II) perchlorate Solvents: Dimethylacetamide ;  9 h, 1 atm, rt
المراجع
Nickel-Catalyzed C-S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers
Yang, Yu-Zhong; et al, Organic Letters, 2022, 24(28), 5115-5119

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: 1,3,2,4-Diselenadiphosphetane, 2,4-diphenyl-, 2,4-diselenide Solvents: Toluene ;  20 h, reflux
المراجع
The syntheses of sulfides by deoxygenation of sulfoxides using Woollins' reagent
Hua, Guoxiong; et al, Tetrahedron Letters, 2007, 48(21), 3677-3679

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Potassium thioacetate Solvents: Tetrahydrofuran ;  60 °C
1.2 Reagents: Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ,  Water ;  100 °C
المراجع
Potassium thioacetate
Qiao, Zongjun; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-8

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Manganese Catalysts: 6,6′-Dimethyl-2,2′-bipyridine ,  Nickel(II) perchlorate Solvents: Dimethylacetamide ;  12 h, 1 atm, rt
المراجع
Nickel-Catalyzed C-S Reductive Cross-Coupling of Alkyl Halides with Arylthiosilanes toward Alkyl Aryl Thioethers
Yang, Yu-Zhong; et al, Organic Letters, 2022, 24(28), 5115-5119

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran
المراجع
Reductive cleavage of the S-Si bond in (arylthio)trimethylsilanes: a novel method for the synthesis of unsymmetrical sulfides
Zhang, Songlin; et al, Journal of Chemical Research, 1998, (1), 48-49

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide ,  2-(Diphenylphosphinyl)benzaldehyde oxime Solvents: Dimethylformamide ;  rt; 24 h, 90 °C
المراجع
A mild and efficient copper-catalyzed coupling of aryl iodides and thiols using an oxime-phosphine oxide ligand
Zhu, Di; et al, Tetrahedron Letters, 2006, 47(32), 5781-5784

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Thiourea ,  Potassium hydroxide Catalysts: Triphenylphosphine ,  Potassium tetrachloropalladate Solvents: Water ,  Polyethylene glycol ;  6 h, 130 °C
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
المراجع
K2PdCl4/PPh3-catalyzed Carbon-sulfur Coupling Reaction: An Efficient and One-pot Method to Direct Synthesis of Organic Disulfides/Sulfides from Aryl Halides and Thiourea
Raeisi, Masoumeh; et al, Letters in Organic Chemistry, 2018, 15(11), 899-904

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Thiourea ,  Potassium hydroxide Catalysts: Copper(2+) 1,3,5-benzenetricarboxylate (3:2) Solvents: Water ,  Polyethylene glycol ;  3 h, 130 °C
1.2 1.5 h, 130 °C
المراجع
Metal-organic framework MOF-199-catalyzed direct and one-pot synthesis of thiols, sulfides and disulfides from aryl halides in wet polyethylene glycols (PEG 400)
Soleiman-Beigi, Mohammad; et al, Journal of Sulfur Chemistry, 2017, 38(5), 572-583

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  1 h, rt
1.2 12 h, rt
المراجع
Camphor-Based Schiff Base Of 3-Endo-Aminoborneol (SBAB): Novel Ligand for Vanadium-Catalyzed Asymmetric Sulfoxidation and Subsequent Kinetic Resolution
Chuo, Ting Hung; et al, ChemistrySelect, 2016, 1(10), 2174-2180

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Tripotassium phosphate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium Solvents: Acetone ,  Toluene ;  6 h, 110 °C
المراجع
One-Pot Synthesis of Symmetrical and Unsymmetrical Aryl Sulfides by Pd-Catalyzed Coupling of Aryl Halides and Thioacetates
Park, Namjin; et al, Journal of Organic Chemistry, 2011, 76(11), 4371-4378

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  5 min, 25 °C
المراجع
Flow alkylation of thiols, phenols, and amines using a heterogeneous base in a packed-bed reactor
Baker, Alastair; et al, Journal of Flow Chemistry, 2015, 5(2), 65-68

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Dabco ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ;  12 h, 120 °C
المراجع
Exploration of the mechanism and scope of the CuI/DABCO catalysed C-S coupling reaction
Thomas, Anns Maria; et al, Polyhedron, 2020, 176,

طريقة الإنتاج 24

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Catalysts: Copper oxide (CuO) Solvents: Dimethyl sulfoxide ,  Nitrogen ;  11 h, 80 °C
المراجع
Efficient CuO-nanoparticle-catalyzed C-S cross-coupling of thiols with iodobenzene
Rout, Laxmidhar; et al, Angewandte Chemie, 2007, 46(29), 5583-5586

طريقة الإنتاج 25

رد فعل الشرط
1.1 Solvents: Ethanol
المراجع
Simple synthesis of organic phenyl sulfides from exchange resin supported thiophenoxide anion
Kanade, A. S.; et al, Polym. Sci., 1991, 1, 429-32

طريقة الإنتاج 26

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Nickel Solvents: Acetonitrile ;  0.37 h, rt
المراجع
Ni-nanoparticles: A mild chemo-selective catalyst for synthesis of thioethers
Saxena, Amit; et al, Applied Catalysis, 2007, 317(2), 210-215

طريقة الإنتاج 27

رد فعل الشرط
1.1 Reagents: Tin Catalysts: Nickel(II) perchlorate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ;  12 h, 60 °C
المراجع
Nickel-catalyzed umpolung C-S radical reductive cross coupling of S-(trifluoromethyl)arylsulfonothioates with alkyl halides
Yang, Yu-Zhong; et al, Chinese Chemical Letters, 2023, 34(11),

طريقة الإنتاج 28

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Dabco ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ;  12 h, 120 °C
المراجع
A general and inexpensive protocol for the Cu-catalyzed C-S cross-coupling reaction between aryl halides and thiols
Thomas, Anns Maria; et al, Tetrahedron Letters, 2015, 56(47), 6560-6564

طريقة الإنتاج 29

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on TiO2) Solvents: 1,4-Dioxane ;  12 h, 1 atm, 100 °C
المراجع
Hydrogenation of sulfoxides to sulfides under mild conditions using ruthenium nanoparticle catalysts
Mitsudome, Takato; et al, Angewandte Chemie, 2014, 53(32), 8348-8351

طريقة الإنتاج 30

رد فعل الشرط
1.1 Reagents: Thiourea ,  Polyoxyethanyl α-tocopheryl sebacate Catalysts: Palladium diacetate ,  X-Phos Solvents: Water ;  4 h, rt
المراجع
A Highly Efficient Palladium-Catalyzed One-Pot Synthesis of Unsymmetrical Aryl Alkyl Thioethers under Mild Conditions in Water
Wang, Liang; et al, Advanced Synthesis & Catalysis, 2012, 354(5), 839-845

طريقة الإنتاج 31

رد فعل الشرط
1.1 Catalysts: Molybdenum disulfide ,  Cobalt sulfide (CoS2) ,  Cobalt sulfide (Co3S4) Solvents: Toluene ;  18 h, 3.5 bar, 180 °C
المراجع
Nanolayered cobalt-molybdenum sulphides (Co-Mo-S) catalyse borrowing hydrogen C-S bond formation reactions of thiols or H2S with alcohols
Sorribes, Ivan; et al, Chemical Science, 2019, 10(10), 3130-3142

طريقة الإنتاج 32

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Catalysts: Tetrabutylammonium hydrogen sulfate ;  79 min, 100 - 110 °C
المراجع
TBAHS catalyzed coupling reactions of aryl iodides and aryl bromides with thiols under solvent free conditions
Singh, Gajendera; et al, Heterocyclic Letters, 2013, 3(2), 183-190

طريقة الإنتاج 33

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  5 min, 25 °C
المراجع
Flow alkylation of thiols, phenols, and amines using a heterogeneous base in a packed-bed reactor
Baker, Alastair; et al, Journal of Flow Chemistry, 2015, 5(2), 65-68

طريقة الإنتاج 34

رد فعل الشرط
1.1 Reagents: Potassium carbonate ,  Alumina
المراجع
Microwave assisted, highly efficient solid state N- and S-alkylation
Jaisinghani, Harsha G.; et al, Synthetic Communications, 1999, 29(21), 3693-3698

طريقة الإنتاج 35

رد فعل الشرط
1.1 16 h, 100 °C; cooled
المراجع
Synthesis of sulfides under solvent- and catalyst-free conditions
Movassagh, Barahman; et al, Monatshefte fuer Chemie, 2009, 140(4), 409-411

طريقة الإنتاج 36

رد فعل الشرط
1.1 Reagents: Potassium carbonate Solvents: Xylene ;  rt → 0 °C
1.2 0 °C → rt; 1 h, rt
1.3 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Xylene ;  20 min, rt; rt → reflux; 24 h, reflux; reflux → rt
1.4 Reagents: m-Chloroperbenzoic acid
المراجع
Pd2(dba)3/Xantphos-catalyzed cross-coupling of thiols and aryl bromides/triflates
Mispelaere-Canivet, Clotilde; et al, Tetrahedron, 2005, 61(22), 5253-5259

طريقة الإنتاج 37

رد فعل الشرط
1.1 Reagents: Thiourea ,  Potassium acetate Catalysts: Cobalt iron oxide (CoFe2O4) Solvents: Dimethyl sulfoxide ;  90 min, 80 °C
المراجع
Nano cobalt ferrite catalyzed coupling reaction of nitroarene and alkyl halide: an odorless and ligand-free rout to unsymmetrical thioether synthesis
Moghaddam, Firouz Matloubi; et al, Catalysis Communications, 2017, 94, 33-37

طريقة الإنتاج 38

رد فعل الشرط
1.1 Reagents: Sodium Solvents: Ethanol
المراجع
Oxidation of chalcogenides by oxygen: Application of catalytic asymmetric dihydroxylation of olefins
Lonez, Frederic, 2004, , ,

طريقة الإنتاج 39

رد فعل الشرط
1.1 Reagents: Sodium thiosulfate Catalysts: 1,10-Phenanthroline ,  Copper sulfate Solvents: Water ;  2 h, rt → 80 °C; 80 °C → rt
1.2 15 min, rt
1.3 Reagents: Boron trifluoride etherate ;  12 h, rt
المراجع
Sulfide synthesis through copper-catalyzed C-S bond formation under biomolecule-compatible conditions
Zhang, Yonghong; et al, Chemical Communications (Cambridge, 2015, 51(5), 941-944

طريقة الإنتاج 40

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium iodide Solvents: Chloroform ;  2 - 24 h, 80 °C
المراجع
ROMP-Derived Oligomeric Phosphates for Application in Facile Benzylation
Long, Toby R.; et al, Organic Letters, 2010, 12(13), 2904-2907

Benzyl phenyl sulfide Raw materials

Benzyl phenyl sulfide Preparation Products

الموردين الموصى بهم
Enjia Trading Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
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كميّة كبيرة
Enjia Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Changzhou Guanjia Chemical Co., Ltd
Amadis Chemical Company Limited
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Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Amadis Chemical Company Limited
Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Minglong (Xianning) Medicine Co., Ltd.
Shanghai Joy Biotech Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Joy Biotech Ltd